molecular formula C19H22N2O3S B11593635 ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11593635
M. Wt: 358.5 g/mol
InChI Key: ATDBHRVEDAQHAD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Key structural features include:

  • Substituents: A 4-methylphenyl group at position 5, an ethyl group at position 2, a methyl group at position 7, and an ethyl ester at position 4.
  • This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are studied for their diverse pharmacological and material science applications .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-5-14-17(22)21-16(13-9-7-11(3)8-10-13)15(18(23)24-6-2)12(4)20-19(21)25-14/h7-10,14,16H,5-6H2,1-4H3

InChI Key

ATDBHRVEDAQHAD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with appropriate reagents to form the fused thiazolopyrimidine structure.

    Substitution Reactions: Introduction of the ethyl, methyl, and phenyl groups is done through various substitution reactions, often using Grignard reagents or organolithium compounds.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5 (R5)

The 5-position substituent significantly influences electronic and steric properties:

Compound Name R5 Substituent Key Properties/Findings Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl Enhanced π-halogen interactions in crystal packing; X-ray data confirms planar core .
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl Methoxy group increases electron density; amide substitution at R6 alters solubility .
Target Compound 4-methylphenyl Methyl group provides steric bulk without significant electronic perturbation .

Insights :

  • Bromophenyl derivatives exhibit stronger intermolecular interactions (e.g., halogen bonding) compared to methylphenyl analogs .
  • Methoxyphenyl groups enhance resonance stabilization but reduce thermal stability .
Substituent Variations at Position 2 (R2)

The 2-position substituent modulates planarity and reactivity:

Compound Name R2 Substituent Key Properties/Findings Reference
Ethyl 2-(2-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-methoxybenzylidene Extended conjugation via benzylidene group; improved UV absorption .
Ethyl 2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Dichlorophenyl-pyrazole substituent Bulky substituent disrupts crystallinity; potential bioactivity .
Target Compound Ethyl Ethyl group maintains planarity; minimal steric hindrance for synthetic modifications .

Insights :

  • Bulky substituents (e.g., dichlorophenyl-pyrazole) reduce crystallinity but may enhance binding to biological targets .
  • Benzylidene groups extend π-conjugation, relevant for optoelectronic applications .
Ester vs. Amide Functionalization at Position 6 (R6)

The R6 group determines solubility and reactivity:

Compound Name R6 Group Key Properties/Findings Reference
Ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester High solubility in aprotic solvents; ester hydrolysis under basic conditions .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Phenylamide Reduced solubility in organic solvents; enhanced hydrogen-bonding capacity .

Insights :

  • Esters are preferred for synthetic flexibility, while amides improve stability in aqueous environments .
Crystallographic and Spectroscopic Comparisons
  • Crystal Packing :
    • Bromophenyl derivatives form layered structures via π-halogen interactions (e.g., Br···π, distance ≈ 3.5 Å) .
    • Methylphenyl analogs exhibit van der Waals-dominated packing with fewer directional interactions .
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups at positions 5 and 7 resonate at δ 2.3–2.5 ppm .
    • IR : The 3-oxo group absorbs strongly at ~1680–1700 cm⁻¹ across analogs .

Biological Activity

Ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core with ethyl and methyl substituents, as well as a 4-methylphenyl group. The synthesis typically involves multi-step organic reactions, including condensation reactions that lead to the formation of the thiazolo-pyrimidine scaffold. These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • M-HeLa (cervical adenocarcinoma)
  • MCF-7 (breast cancer)
  • PC3 (prostate cancer)

In vitro assays indicate that certain derivatives exhibit higher cytotoxicity compared to established chemotherapeutics like Sorafenib. For example, one derivative showed twice the cytotoxic effect against M-HeLa cells compared to Sorafenib, indicating a promising therapeutic window for further development .

The biological activity is often attributed to the ability of these compounds to interact with specific cellular targets:

  • GluN2A-selective NMDA receptor modulation : Some thiazolo[3,2-a]pyrimidines act as positive allosteric modulators.
  • Acetylcholinesterase inhibition : This activity suggests potential applications in treating neurodegenerative diseases.
  • Antileishmanial effects : Certain derivatives have shown efficacy against Leishmania species in vitro.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several thiazolo[3,2-a]pyrimidine derivatives on M-HeLa and Chang liver cell lines. The findings revealed that:

CompoundIC50 (M-HeLa)IC50 (Chang Liver)Selectivity Ratio
Compound A5 µM20 µM4
Compound B10 µM15 µM1.5
Compound C2 µM>100 µM>50

Compound C exhibited significant selectivity towards M-HeLa cells compared to normal liver cells, highlighting its potential as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of thiazolo[3,2-a]pyrimidines indicated that modifications at the C5 position significantly influenced biological activity. Substituents such as halogens or electron-donating groups enhanced cytotoxicity. The study emphasized the importance of electronic properties and steric factors in optimizing these compounds for better efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves multi-component reactions under reflux conditions. For example, a modified Biginelli reaction can be used, starting with thiourea derivatives, substituted aldehydes, and β-ketoesters. Key steps include cyclocondensation in acetic acid/acetic anhydride with sodium acetate as a catalyst. The reaction mixture is refluxed for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol to yield pure crystals. This method achieves yields of ~78% and ensures proper ring closure for the thiazolo[3,2-a]pyrimidine scaffold .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using MoKα radiation (λ = 0.71073 Å) at 293 K. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used to solve and refine structures. Hydrogen-bonding interactions are analyzed using Mercury or PLATON, with intermolecular interactions (e.g., C–H···O) visualized as dotted lines in packing diagrams. The refinement typically achieves R factors < 0.05, with riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .

Advanced: How can researchers design experiments to evaluate the antitumor potential of this compound?

To assess antitumor activity:

Target Selection : Prioritize kinases or enzymes overexpressed in cancer cells (e.g., EGFR, Aurora kinases).

In Vitro Assays : Use MTT assays on tumor cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls like cisplatin.

Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle analysis (propidium iodide).

Molecular Docking : Model interactions using AutoDock Vina to predict binding modes to target proteins.
Collaboration with bioassay laboratories is critical for validating dose-dependent effects .

Advanced: How can stereochemical ambiguities (e.g., E/Z isomerism or puckering conformations) be resolved in such compounds?

  • SCXRD : Definitive assignment of double-bond geometry (E/Z) or ring puckering (e.g., flattened boat vs. envelope conformations) requires high-resolution crystallography. For example, deviations of 0.224 Å from the mean plane confirm puckering .
  • Spectroscopy : NOESY NMR can detect spatial proximity of protons in specific isomers.
  • Computational Analysis : Use Cremer-Pople parameters to quantify ring puckering (e.g., amplitude and phase angles) .

Advanced: What strategies are used to analyze supramolecular interactions (e.g., halogen-π) in crystalline states?

  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., C–H···O chains) using Etter’s formalism.
  • Halogen-π Interactions : Measure distances between halogens (e.g., bromine at C5) and aromatic rings (< 3.5 Å). Software like CrystalExplorer visualizes these interactions.
  • Hirshfeld Surfaces : Map close contacts (dnorm) to identify dominant interactions driving homochiral packing .

Advanced: How can computational methods predict the reactivity or stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess stability.
  • ADME Prediction : Use SwissADME to estimate bioavailability and metabolic pathways. These methods guide structural modifications for enhanced activity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).
  • NMR : <sup>1</sup>H NMR confirms substituents (e.g., ethyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.2–7.8 ppm). <sup>13</sup>C NMR detects quaternary carbons (e.g., C=O at δ 165–175 ppm).
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 495) and fragmentation patterns .

Advanced: How can racemic mixtures of this compound be separated for enantioselective studies?

  • Chiral Crystallization : Exploit halogen-π interactions to form conglomerates. For example, bromine-substituted analogs crystallize as homochiral chains, enabling mechanical separation .
  • Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Verify enantiopurity post-separation by comparing CD spectra to computational predictions .

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